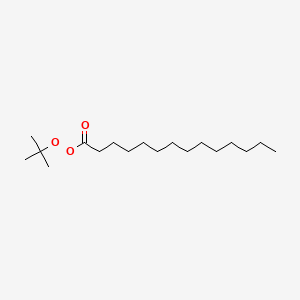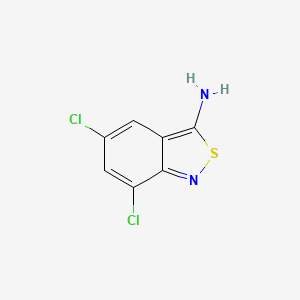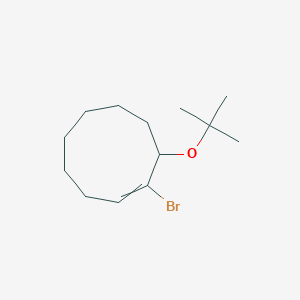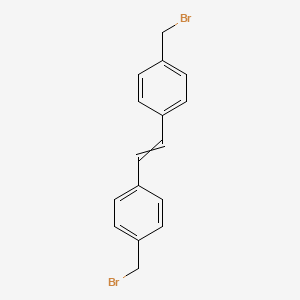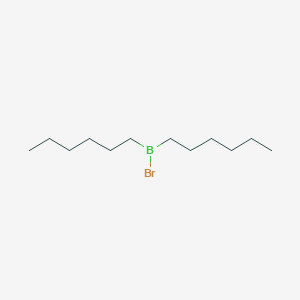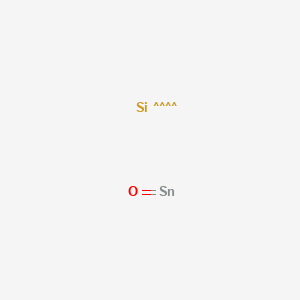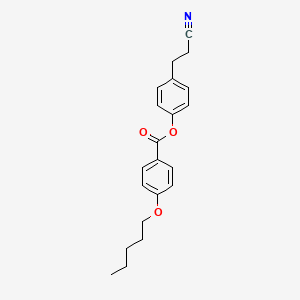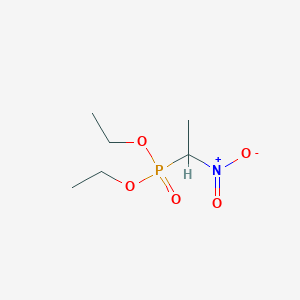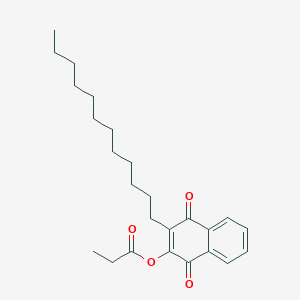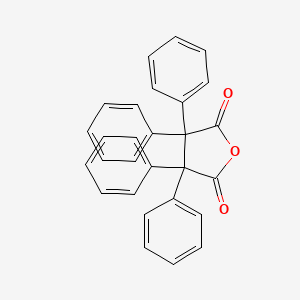
3,3,4,4-Tetraphenyloxolane-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,4,4-Tetraphenyloxolane-2,5-dione is a heterocyclic compound with the molecular formula C20H14O3 It is a white crystalline solid with a distinct chemical structure that includes a five-membered oxolane ring substituted with four phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4-Tetraphenyloxolane-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of benzil with diphenylacetylene in the presence of a catalyst such as iodine or a Lewis acid. The reaction is carried out under reflux conditions, often in a solvent like acetic acid or toluene, to facilitate the formation of the oxolane ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques could be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3,3,4,4-Tetraphenyloxolane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives with reduced oxolane rings.
Substitution: Halogenated phenyl derivatives.
Applications De Recherche Scientifique
3,3,4,4-Tetraphenyloxolane-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 3,3,4,4-Tetraphenyloxolane-2,5-dione involves its interaction with molecular targets through its reactive oxolane ring and phenyl groups. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and molecular targets are still under investigation, but its ability to undergo various chemical reactions makes it a versatile compound in research.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3,4,4-Tetramethyloxolane-2,5-dione: A similar compound with methyl groups instead of phenyl groups.
3,3,4,4-Tetramethyltetrahydrofuran-2,5-dione: Another related compound with a tetrahydrofuran ring.
Uniqueness
3,3,4,4-Tetraphenyloxolane-2,5-dione is unique due to its phenyl substitutions, which impart distinct chemical and physical properties. These phenyl groups enhance the compound’s stability and reactivity, making it suitable for various applications that similar compounds may not be able to achieve.
Propriétés
Numéro CAS |
58794-95-9 |
|---|---|
Formule moléculaire |
C28H20O3 |
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
3,3,4,4-tetraphenyloxolane-2,5-dione |
InChI |
InChI=1S/C28H20O3/c29-25-27(21-13-5-1-6-14-21,22-15-7-2-8-16-22)28(26(30)31-25,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
Clé InChI |
LVFFMDCJXAFYKC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2(C(=O)OC(=O)C2(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



